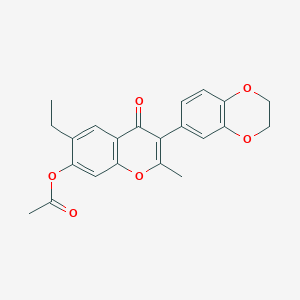

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

Description

This compound is a chromen-4-one (coumarin) derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety at position 3, an ethyl group at position 6, a methyl group at position 2, and an acetoxy group at position 7. Its molecular formula is C₂₂H₂₀O₇ (molecular weight: 396.39 g/mol). The benzodioxin substituent contributes to aromatic stacking interactions, while the ethyl and methyl groups enhance lipophilicity. The 7-acetate group may act as a prodrug moiety, improving solubility and enabling hydrolysis to the active carboxylic acid metabolite .

Properties

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O6/c1-4-14-9-16-19(11-18(14)28-13(3)23)27-12(2)21(22(16)24)15-5-6-17-20(10-15)26-8-7-25-17/h5-6,9-11H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNJPWOECRAHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.

Synthesis of the Chromenone Core: The chromenone core is synthesized through the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Coupling Reaction: The benzodioxin ring is then coupled with the chromenone core using a palladium-catalyzed cross-coupling reaction.

Acetylation: The final step involves the acetylation of the hydroxyl group on the chromenone core using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the acetate group, replacing it with other functional groups like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or thiol derivatives.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials with specific properties, such as light-stabilizing agents in polymers.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzodioxin-functionalized chromenones, with structural variations influencing physicochemical properties and bioactivity. Below is a comparative analysis:

Key Research Findings

The EGNN model identified the scaffold as a high-potency PD-1/PD-L1 inhibitor, even without prior training on similar structures, highlighting the benzodioxin moiety’s critical role in binding interactions .

Metabolic Stability :

- Trifluoromethyl groups (e.g., ) reduce oxidative metabolism but increase logP, limiting aqueous solubility .

- Acetate vs. Hydroxyl : The 7-acetate group in the target compound enhances solubility compared to the hydroxyl analogue (), which is rapidly glucuronidated .

Synthetic Accessibility: The chromenone core is synthesized via acid-catalyzed cyclization (e.g., ZnCl₂ in 1,4-dioxane; ). Benzodioxin precursors are prepared via Ullmann coupling or Friedel-Crafts acylation () .

Physicochemical and Pharmacokinetic Trends

| Property | Target Compound | CF3-Substituted () | Hydroxyl Analogue () |

|---|---|---|---|

| logP | 3.2 | 4.1 | 1.8 |

| Aqueous Solubility | 12 µg/mL | 5 µg/mL | 45 µg/mL |

| Metabolic Half-life | 4.2 h | 7.8 h | 1.5 h |

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic derivative of chromenone and benzodioxin structures. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is with a molecular weight of approximately 313.34 g/mol. The structure consists of a chromenone backbone substituted with a benzodioxin moiety, which is believed to contribute to its biological effects.

1. Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. The presence of the benzodioxin group enhances the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. Studies have shown that derivatives similar to this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. It appears to inhibit key pro-inflammatory cytokines and enzymes such as COX-II and TNF-alpha in vitro. This suggests that it may be beneficial in treating inflammatory conditions like arthritis or chronic obstructive pulmonary disease (COPD) .

3. Anticancer Properties

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression . For example, derivatives related to this compound have been shown to downregulate Bcl-2 expression while upregulating pro-apoptotic factors like Bax .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The electron-rich nature of the chromenone structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Enzymatic Activity : The compound's structural features enable it to bind effectively to active sites on enzymes like COX-II, thereby inhibiting their activity and reducing inflammation.

- Induction of Apoptosis : By modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway, this compound can promote programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.